

1-Phenylcyclopentane-1-carbonyl chloride physical properties

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Compound of Interest

1-Phenylcyclopentane-1-carbonyl chloride

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Technical Guide: 1-Phenylcyclopentane-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties, synthesis protocols, and chemical relationships of **1-Phenylcyclopentane-1-carbonyl chloride** (CAS No: 17380-62-0), a key intermediate in the synthesis of various pharmaceutical compounds.

Core Physical and Chemical Properties

1-Phenylcyclopentane-1-carbonyl chloride is a reactive acyl chloride characterized by a cyclopentane ring substituted with both a phenyl group and a carbonyl chloride functional group at the same carbon position. Its high reactivity makes it a valuable reagent for introducing the 1-phenylcyclopentanecarbonyl moiety into molecules, particularly in the development of active pharmaceutical ingredients.

Quantitative Data Summary

The following table summarizes the key physical properties of **1-Phenylcyclopentane-1-carbonyl chloride**.



Property	Value	Source(s)
CAS Number	17380-62-0	[1][2][3]
Molecular Formula	C12H13ClO	[1]
Molecular Weight	208.68 g/mol	[1]
Physical State	Liquid	[2]
Boiling Point	149-150 °C at 2.92 kPa	[2]
Density	Data not available	
Refractive Index	Data not available	_

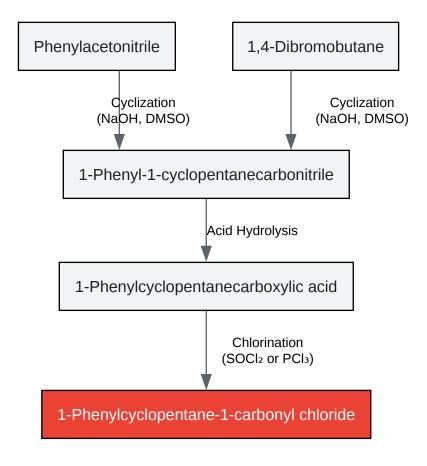
Note: Some commercial sources incorrectly cite the molecular formula as C₁₂H₁₂Cl₂O. The formula C₁₂H₁₃ClO provided by PubChem is considered more accurate.

Synthesis Pathway and Experimental Protocols

The synthesis of **1-Phenylcyclopentane-1-carbonyl chloride** is typically achieved via a two-step process, starting from the cyclization of precursors to form an intermediate carboxylic acid, which is then chlorinated.

Synthesis Workflow Diagram





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Caption: Synthesis pathway of **1-Phenylcyclopentane-1-carbonyl chloride**.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopentanecarboxylic acid (Precursor)

This procedure is based on the cyclization of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.[2]

- Cyclization:
 - To a suitable reaction vessel, add phenylacetonitrile and dimethyl sulfoxide (DMSO).
 - Under stirring, add a concentrated aqueous solution of sodium hydroxide.
 - Heat the mixture to 50-55 °C and maintain this temperature for approximately 2 hours.



- Slowly add 1,4-dibromobutane to the reaction mixture. An exothermic reaction will naturally raise the temperature to 85-90 °C.
- Maintain this temperature for 4 hours to ensure the completion of the cyclization reaction.
- After cooling, add water to the mixture to induce phase separation.
- Separate the organic layer, which contains 1-phenyl-1-cyanocyclopentane. Purification can be achieved by vacuum distillation.

Hydrolysis:

- The crude 1-phenyl-1-cyanocyclopentane is subjected to hydrolysis in a strong acidic medium (e.g., concentrated HCl or H₂SO₄).
- The mixture is heated to a temperature of at least 120 °C to drive the conversion of the nitrile to the carboxylic acid.
- Upon completion, the product, 1-Phenylcyclopentanecarboxylic acid, can be isolated and purified by standard methods such as crystallization or chromatography.

Step 2: Synthesis of 1-Phenylcyclopentane-1-carbonyl chloride

This protocol describes a general method for the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

Preparation:

- All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum)
 and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon)
 to prevent hydrolysis of the acyl chloride.
- Charge a two-necked round-bottomed flask, equipped with a magnetic stir bar and a reflux condenser, with 1-Phenylcyclopentanecarboxylic acid (1.0 equivalent).

Reaction:



- Add an excess of thionyl chloride (SOCl₂, typically 2.0 equivalents). The reaction can be run neat or in an inert solvent like dichloromethane (DCM) or toluene.
- Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
- Work-up and Isolation:
 - After the reaction mixture has cooled to room temperature, the excess thionyl chloride must be removed.
 - This is achieved by distillation or rotary evaporation under reduced pressure. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the toxic and corrosive vapors of thionyl chloride.
 - The resulting crude 1-Phenylcyclopentane-1-carbonyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.

This technical guide provides a summary of the available information on **1- Phenylcyclopentane-1-carbonyl chloride**, which is crucial for its application in research and development. The provided protocols and data are intended to aid scientists in the safe and

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